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molecular formula C14H4N2O2S2 B166097 Dithianon CAS No. 3347-22-6

Dithianon

Cat. No. B166097
M. Wt: 296.3 g/mol
InChI Key: PYZSVQVRHDXQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09282744B2

Procedure details

2% benziothiazolinone, 63% dithianon, 5% sodium lignosulfonate, 7% sodium methyl naphthalene sulfonate-formaldehyde condensate, 3% sodium dodecyl sulfate, complemented to 100% with diatomite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium lignosulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methyl naphthalene sulfonate formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[S:16][C:15]([C:17]#[N:18])=[C:14]([C:19]#[N:20])[S:13][C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].C1(S(OC)(=O)=O)C2C(=CC=CC=2)C=CC=1.[Na].C=O.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>>[OH2:8].[CH:2]1[CH:3]=[C:4]2[C:11]([C:10]3[S:13][C:14]([C:19]#[N:20])=[C:15]([C:17]#[N:18])[S:16][C:9]=3[C:7](=[O:8])[C:5]2=[CH:6][CH:1]=1)=[O:12] |f:1.2.3,4.5,6.7,^1:35|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C1=C(C2=O)SC(=C(S1)C#N)C#N
Step Two
Name
sodium lignosulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methyl naphthalene sulfonate formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)OC.[Na].C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O.C1=CC=C2C(=C1)C(=O)C1=C(C2=O)SC(=C(S1)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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